molecular formula C10H13NO3 B15375149 Ethyl [(4-hydroxyphenyl)methyl]carbamate CAS No. 102015-00-9

Ethyl [(4-hydroxyphenyl)methyl]carbamate

Cat. No.: B15375149
CAS No.: 102015-00-9
M. Wt: 195.21 g/mol
InChI Key: LEUOVMZBJATARC-UHFFFAOYSA-N
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Description

Ethyl [(4-hydroxyphenyl)methyl]carbamate (CAS: Not explicitly provided in evidence) is a carbamate derivative characterized by an ethyl carbamate group (-O-CO-NH-) linked to a (4-hydroxyphenyl)methyl substituent. Carbamates are widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and cytotoxicity . The presence of the 4-hydroxyphenyl group introduces polar and hydrogen-bonding capabilities, which may influence solubility, metabolic stability, and pharmacological interactions.

Properties

CAS No.

102015-00-9

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl N-[(4-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)11-7-8-3-5-9(12)6-4-8/h3-6,12H,2,7H2,1H3,(H,11,13)

InChI Key

LEUOVMZBJATARC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of carbamates are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Key Properties/Biological Activities Reference
Ethyl [(4-hydroxyphenyl)methyl]carbamate Ethyl carbamate + 4-hydroxyphenylmethyl Hypothesized higher polarity due to -OH group; potential antioxidant or receptor-binding activity inferred from phenolic substituents. N/A
Methyl N-[2-(4-hydroxyphenyl)ethyl]carbamate Methyl carbamate + 4-hydroxyphenethyl Longer alkyl chain increases lipophilicity (logP ~1.8 estimated) compared to the target compound. Synthesized via nucleophilic substitution .
Ethyl carbamate Ethyl carbamate Carcinogenic (induces hepatic carcinomas, neurofibrosarcomas); metabolized via cytochrome P450 to vinyl carbamate, a potent mutagen .
Vinyl carbamate Vinyl carbamate 10–100× more carcinogenic than ethyl carbamate; induces lung adenomas and thymomas in mice at lower doses .
Methyl N-(4-methylphenyl)sulfonylcarbamate Methyl carbamate + tosyl group Sulfonyl group enhances electrophilicity; used as intermediates in proteomics research. Higher metabolic stability due to electron-withdrawing substituents .
Chemical 19 (CINPA1 analog) Methyl carbamate at 3-amino site Slightly higher CAR inverse agonistic activity (IC50 288 nM) vs. ethyl carbamate analogues; reduced enzymatic stability compared to ethyl derivatives .

Physicochemical Properties

  • Polarity : The 4-hydroxyphenyl group increases hydrophilicity, likely reducing logP compared to alkyl or methoxy-substituted analogues (e.g., Methyl N-[2-(4-methoxyphenyl)ethyl]carbamate, logP ~2.2 estimated) .
  • Melting Points: Hydroxyphenyl derivatives typically exhibit higher melting points due to hydrogen bonding. For example, 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has a mp of 206–208°C , suggesting the target compound may similarly have a high mp.

Metabolic Stability

  • Ethyl carbamate is metabolized by CYP450 enzymes to vinyl carbamate, a reactive electrophile .
  • Methyl carbamates (e.g., Chemical 19) are less metabolically stable than ethyl derivatives due to faster hydrolysis .

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